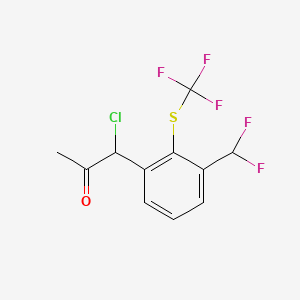![molecular formula C16H20ClN5O2 B14044854 tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14044854.png)
tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine core, a piperazine ring, and a tert-butyl ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[3,4-d]pyrimidine core.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 8-position of the pyrido[3,4-d]pyrimidine ring through a halogenation reaction.
Attachment of the Piperazine Ring: The piperazine ring is attached to the pyrido[3,4-d]pyrimidine core through a nucleophilic substitution reaction.
Formation of the Tert-Butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment and purification techniques to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The exact molecular pathways involved depend on the specific biological context and the target of interest .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a different arrangement of the pyrimidine ring but exhibit similar chemical properties and biological activities.
Uniqueness
4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and its potential to interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development .
特性
分子式 |
C16H20ClN5O2 |
|---|---|
分子量 |
349.81 g/mol |
IUPAC名 |
tert-butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20ClN5O2/c1-16(2,3)24-15(23)22-8-6-21(7-9-22)14-11-4-5-18-13(17)12(11)19-10-20-14/h4-5,10H,6-9H2,1-3H3 |
InChIキー |
NHBAKFQKZGJUBH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=CN=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


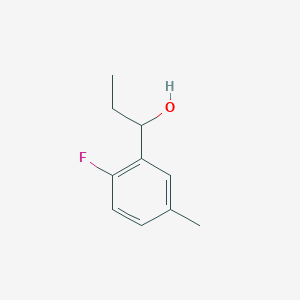
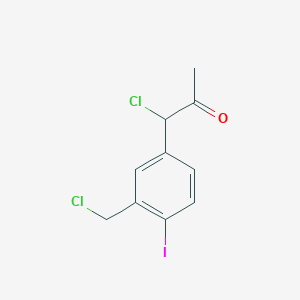
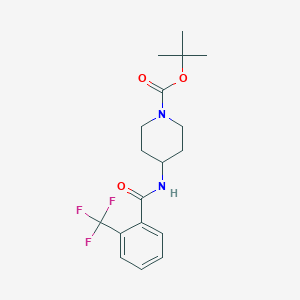

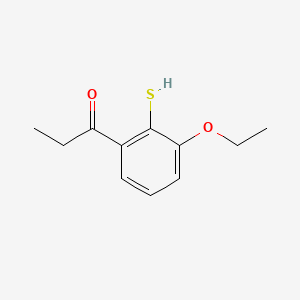
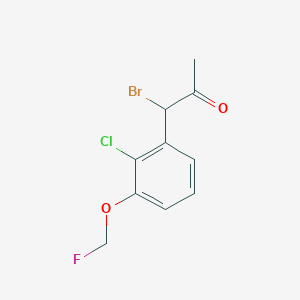


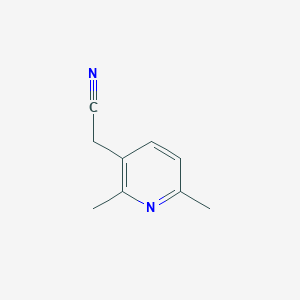

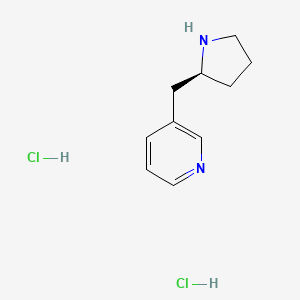
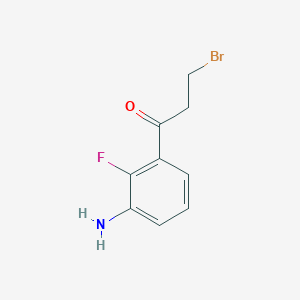
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzo[D]imidazole](/img/structure/B14044889.png)
